4-(4-Bromophenoxy)phenol
Overview
Description
4-(4-Bromophenoxy)phenol is an organic compound with the empirical formula C12H9BrO2 and a molecular weight of 265.10 . It is a solid substance with a melting point of 73-78 °C .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenoxy)phenol can be represented by the SMILES stringOc1ccc(Oc2ccc(Br)cc2)cc1
. Physical And Chemical Properties Analysis
4-(4-Bromophenoxy)phenol is a solid substance with a melting point of 73-78 °C . Its predicted boiling point is 359.5±22.0 °C, and its predicted density is 1.518±0.06 g/cm3 .Scientific Research Applications
Environmental Studies and Endocrine Disruption : Nonylphenols, structurally similar to 4-(4-Bromophenoxy)phenol, have been synthesized for biological and environmental studies due to their relevance as endocrine disruptors (Boehme et al., 2010).
Transformation in Aqueous Chlorination : The transformation of bromophenols like 4-(4-Bromophenoxy)phenol during the chlorination process in water treatment has been studied. This research helps understand the environmental fate of bromophenols during chlorine disinfection of water and wastewaters (Xiang et al., 2020).
Reactivity with Bromine and Chlorine : The reactivity of phenolic compounds, including bromophenols, with bromine and chlorine, has been investigated to understand their behavior in oxidative water treatment (Criquet et al., 2015).
Bioremediation Potential : The interaction of halogenated phenols with enzymes like Horseradish peroxidase (HRP) for bioremediation has been explored. This research provides insights into the degradation potential of enzymes based on interactions with substrates (Bretz et al., 2020).
Oxidation in Water Treatment : The study of oxidation kinetics of bromophenols in water treatment by UV/persulfate and UV/hydrogen peroxide has been conducted to understand their behavior and impact on water quality (Luo et al., 2019).
Biological Impact Studies : The impact of bromophenols on cellular Ca2+ signaling in neuroendocrine cells has been examined, providing insights into the potential endocrine-disrupting effects of these compounds (Hassenklöver et al., 2006).
Synthesis for Research : The synthesis of tritium-labeled fenoxycarb and S-31183 using 4-(4-Bromophenoxy)phenol as an intermediate has been reported for studying the molecular action of insect growth regulators (Boehm & Prestwich, 1988).
Anticancer Activities : A novel bromophenol derivative was synthesized and demonstrated anticancer activities, including inducing cell cycle arrest and apoptosis in human lung cancer cells (Guo et al., 2018).
Safety And Hazards
4-(4-Bromophenoxy)phenol is classified as a dangerous substance. It is an eye irritant and a respiratory sensitizer. It is also classified as an aquatic chronic hazard . Personal protective equipment is recommended when handling this substance, and it should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4-(4-bromophenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBBTPMHPQGJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574237 | |
Record name | 4-(4-Bromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)phenol | |
CAS RN |
13320-48-4 | |
Record name | 4-(4-Bromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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